(3S)-3-azaniumyl-3-cyclopropylpropanoate
Description
(3S)-3-azaniumyl-3-cyclopropylpropanoate is a chiral ammonium carboxylate characterized by a cyclopropane ring attached to the β-carbon of a propanoate backbone. The stereospecific (3S) configuration and the presence of both an azaniumyl (NH₃⁺) group and a cyclopropyl substituent distinguish it from simpler amino acid derivatives.
Properties
IUPAC Name |
(3S)-3-azaniumyl-3-cyclopropylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFMMMLMIDKCB-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](CC(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benazepril Hydrochloride
Benazepril Hydrochloride () is an angiotensin-converting enzyme (ACE) inhibitor with a benzazepine core and a phenylpropyl side chain. While it shares stereochemical complexity with (3S)-3-azaniumyl-3-cyclopropylpropanoate, key differences include:
- Core Structure : Benazepril features a benzazepine ring system, whereas the target compound lacks aromaticity and relies on a cyclopropane ring.
- Functional Groups : Benazepril contains an ethoxycarbonyl group and a secondary amide, contrasting with the azaniumyl-carboxylate zwitterionic structure of the target compound.
- Pharmacological Role : Benazepril is a prodrug activated to its dicarboxylate metabolite, while the target compound’s ionic nature may limit membrane permeability, suggesting distinct therapeutic applications .
[5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[4,5-c]pyridin-2-yl]acetate hydrochloride (, Item 4)
This thienopyridine derivative contains a cyclopropyl ketone and fluorophenyl group. Comparisons include:
- Cyclopropane Positioning: The cyclopropane in this compound is part of a ketone side chain, whereas in the target compound, it is directly bonded to the propanoate backbone.
- Biological Implications : The fluorophenyl group enhances lipophilicity and target binding, whereas the target compound’s zwitterionic structure may favor solubility in aqueous environments .
1-(Chloromethyl)cyclopropane (, Item 12)
A simple cyclopropane derivative used in synthetic chemistry:
- Reactivity : The chloromethyl group facilitates nucleophilic substitutions, unlike the stabilized azaniumyl-carboxylate system in the target compound.
- Applications : Primarily serves as a building block in organic synthesis, highlighting the cyclopropane ring’s utility in strain-driven reactions .
Structural and Functional Analysis Table
Research Findings and Implications
- This feature is exploited in Item 4 () for target-selective binding .
- Zwitterionic Properties : The azaniumyl-carboxylate structure may improve aqueous solubility, contrasting with the lipophilic benzazepine system in Benazepril, which prioritizes membrane penetration .
- Stereochemical Influence : The (3S) configuration could dictate enantioselective interactions, analogous to the (1S,3S) stereochemistry critical for Benazepril’s ACE inhibition .
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